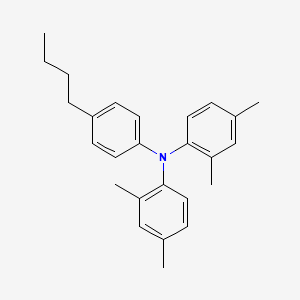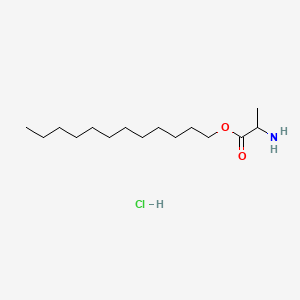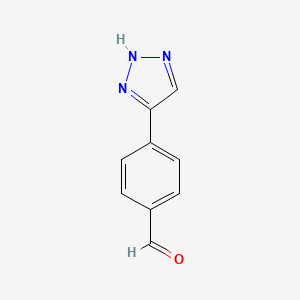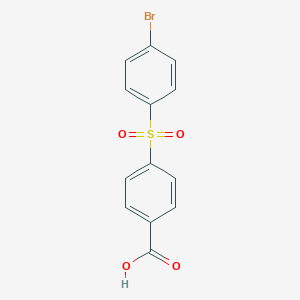
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl-: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzenamine core substituted with butyl and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to benzenamine using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Alkylation: The benzenamine is subjected to alkylation with 4-butylphenyl and 2,4-dimethylphenyl groups. This can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.
Mécanisme D'action
The mechanism by which Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-: Lacks the additional dimethyl substitution.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,6-dimethyl-: Has a different substitution pattern on the aromatic ring.
Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-3,5-dimethyl-: Another isomer with different methyl group positions.
Uniqueness
The unique substitution pattern of Benzenamine, N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethyl- imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
485799-05-1 |
|---|---|
Formule moléculaire |
C26H31N |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C26H31N/c1-6-7-8-23-11-13-24(14-12-23)27(25-15-9-19(2)17-21(25)4)26-16-10-20(3)18-22(26)5/h9-18H,6-8H2,1-5H3 |
Clé InChI |
NIHBJSBXKSQVPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
![Phenol, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyliminomethyl]-](/img/structure/B14799916.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)
![2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14799923.png)



methyl}propanedinitrile](/img/structure/B14799947.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)

